molecular formula C16H23N3O6 B11659479 Ethyl 4-[2-hydroxy-3-(4-nitrophenoxy)propyl]piperazine-1-carboxylate

Ethyl 4-[2-hydroxy-3-(4-nitrophenoxy)propyl]piperazine-1-carboxylate

Cat. No.: B11659479
M. Wt: 353.37 g/mol
InChI Key: KQSIRLZTAQUYGC-UHFFFAOYSA-N
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Description

Ethyl 4-[2-hydroxy-3-(4-nitrophenoxy)propyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester group and a hydroxy-nitrophenoxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-hydroxy-3-(4-nitrophenoxy)propyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperazine with ethyl chloroformate to form the ethyl piperazine-1-carboxylate intermediate. This intermediate is then reacted with 4-nitrophenol and epichlorohydrin under basic conditions to introduce the hydroxy-nitrophenoxypropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-hydroxy-3-(4-nitrophenoxy)propyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for deprotonation, followed by nucleophiles like sodium halides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[2-hydroxy-3-(4-nitrophenoxy)propyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biology: Used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: Investigated for its potential use in the development of novel materials with specific chemical properties.

    Industry: Utilized as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-hydroxy-3-(4-nitrophenoxy)propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitrophenoxy groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that enhance its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate
  • Ethyl 4-[2-hydroxy-3-(4-chlorophenoxy)propyl]piperazine-1-carboxylate
  • Ethyl 4-[2-hydroxy-3-(4-bromophenoxy)propyl]piperazine-1-carboxylate

Uniqueness

Ethyl 4-[2-hydroxy-3-(4-nitrophenoxy)propyl]piperazine-1-carboxylate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required. The nitro group can also be chemically modified to introduce further functional groups, enhancing the compound’s versatility.

Properties

Molecular Formula

C16H23N3O6

Molecular Weight

353.37 g/mol

IUPAC Name

ethyl 4-[2-hydroxy-3-(4-nitrophenoxy)propyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23N3O6/c1-2-24-16(21)18-9-7-17(8-10-18)11-14(20)12-25-15-5-3-13(4-6-15)19(22)23/h3-6,14,20H,2,7-12H2,1H3

InChI Key

KQSIRLZTAQUYGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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